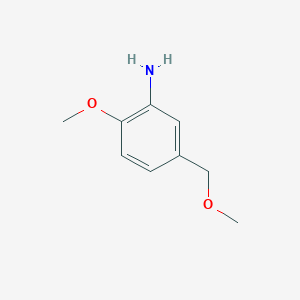

2-Methoxy-5-methoxymethyl-phenylamine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-methoxy-5-(methoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEKCSOVTKJOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

2-Methoxy-5-aminopyridine

This compound is synthesized by reducing 2-methoxyl group-5-nitropyridine using Pd/C and hydrogen in methanol. The process involves filtering and recycling the catalyst, followed by extraction and distillation to obtain the pure product.

2-Methoxy-5-(trifluoromethyl)aniline

Synthesized from 4-methoxy-3-nitrobenzotrifluoride, this compound involves reduction with hydrogen and Pd/C in methanol. The yield is high, indicating efficient reduction conditions.

2-Methoxy-p-phenylenediamine

Prepared through a diazotization and hydrogenation process, this compound demonstrates the stability of methoxy groups during complex reactions.

Data Tables

Table 1: Comparison of Synthesis Conditions for Related Compounds

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-methoxymethyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Applications De Recherche Scientifique

Chemical Research Applications

Building Block for Synthesis:

2-Methoxy-5-methoxymethyl-phenylamine serves as a crucial intermediate in organic synthesis. It is used to create more complex molecules due to its functional groups that can undergo various chemical reactions such as oxidation, reduction, and substitution. Its unique structure enhances its reactivity and versatility in synthetic pathways.

Material Science:

The compound is employed in the development of advanced materials. Its properties, including increased lipophilicity and potential for hydrogen bonding, make it suitable for creating materials with high thermal stability and resistance to chemical degradation. This is particularly valuable in industries requiring robust materials for electronic components or coatings.

Biological Research Applications

Pharmacological Studies:

Research has indicated that this compound may exhibit bioactive properties. It has been investigated for its potential therapeutic effects in treating neurological disorders. The compound's ability to cross cell membranes due to its lipophilic nature allows it to interact with intracellular targets effectively.

Antioxidant Activity:

Recent studies have highlighted the antioxidant properties of similar compounds derived from phenylamine structures. These compounds have shown promise in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Medicinal Applications

Drug Development:

The compound is under exploration for its role in drug discovery, particularly as a candidate for developing new medications targeting specific diseases. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

Case Studies:

Several studies have documented the synthesis and characterization of compounds related to this compound, demonstrating their potential as antimicrobial agents and in cancer therapy . For instance, derivatives of similar structures have been synthesized and tested for their activity against various cancer cell lines, showing significant promise in preclinical trials.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Chemical Research | Intermediate for organic synthesis | Versatile reactivity; used to synthesize complex molecules |

| Material Science | Development of advanced materials | High thermal stability and chemical resistance |

| Pharmacological Studies | Investigated for neurological disorder treatment | Potential therapeutic effects; bioactive properties |

| Antioxidant Activity | Mitigating oxidative stress | Promising results in reducing oxidative damage |

| Drug Development | Candidate for new medication development | Significant activity against cancer cell lines |

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-methoxymethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 2-Methoxy-5-methoxymethyl-phenylamine can be contextualized by comparing it to analogous phenylamine derivatives. Below is a detailed analysis, supported by data tables and research findings.

Substituent Effects on Physical Properties

Key Observations :

- The methoxymethyl group in the target compound increases molecular weight and polarity compared to methyl or methoxy substituents.

- Trifluoromethyl (-CF₃) groups (e.g., in ) significantly elevate molecular weight and impart strong electron-withdrawing effects, altering reactivity .

Key Observations :

- The target compound’s synthesis likely requires multi-step protocols similar to , involving functional group transformations (e.g., nitration, condensation), which may reduce overall yields compared to simpler alkylation routes .

- Decarboxylation steps (as in ) introduce challenges in regioselectivity and purity control.

Key Observations :

- Phenylamine derivatives generally pose risks of dermal/respiratory irritation and systemic toxicity.

Activité Biologique

2-Methoxy-5-methoxymethyl-phenylamine, with the chemical formula CHNO, is a derivative of phenylamine characterized by methoxy and methoxymethyl substituents on the benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound can be synthesized through nucleophilic substitution reactions involving suitable phenylamine precursors and methoxy/methoxymethyl reagents. Industrial production often employs multi-step synthetic processes optimized for yield and purity, utilizing catalysts and specific reaction conditions to ensure efficiency .

The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially acting as a ligand for receptors or enzymes. This interaction may modulate their activity, influencing various biochemical processes that are crucial for therapeutic applications .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, certain derivatives have shown potent antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HEK-293T (renal cancer), with IC values ranging from 45 to 74 nM . These compounds were also found to induce cell cycle arrest and downregulate anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.

Case Studies

- Antiplasmodial Activity : A related compound demonstrated a 10-fold improvement in antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains. The IC was reported at 1 μM, showing synergistic effects with existing antimalarial drugs .

- Topoisomerase Inhibition : Studies revealed that certain methoxy-substituted phenylamines inhibit topoisomerase II, an enzyme critical for DNA replication. This inhibition was linked to significant anticancer effects in various cell lines, highlighting the potential of these compounds in cancer therapy .

Comparative Analysis

The biological activities of this compound can be compared with similar compounds:

| Compound Name | IC (nM) | Activity Type |

|---|---|---|

| 2-Methoxy-5-methylphenylamine | 60 | Anticancer |

| 2-Methoxy-5-phenylaniline | 80 | Antimicrobial |

| This compound | TBD (to be determined) | Potentially Anticancer/Antimicrobial |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-Methoxy-5-methoxymethyl-phenylamine in laboratory settings?

- Methodological Answer :

- Use NIOSH/MSHA-approved respirators for vapor protection and EN149-certified masks for particulate filtration.

- Wear chemically resistant gloves (e.g., nitrile) and OSHA-compliant safety goggles to prevent skin/eye contact .

- Store the compound at -20°C for long-term stability, as recommended for structurally similar methoxy-substituted amines .

Q. What analytical techniques validate the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of methoxy and methoxymethyl groups via H and C NMR chemical shifts.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., CHNO for the base structure).

- HPLC : Achieve ≥98% purity using reverse-phase columns with UV detection (220–280 nm), referencing NIST-standardized methods for related methoxy compounds .

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Employ catalytic hydrogenation for nitro-group reduction (common in aniline synthesis), using Pd/C or Raney Ni under H atmosphere.

- Optimize methoxymethylation via nucleophilic substitution (e.g., Williamson ether synthesis) with KCO as a base in anhydrous DMF .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) of methoxy groups influence the compound’s biological activity?

- Methodological Answer :

- Conduct structure-activity relationship (SAR) studies using in vitro receptor-binding assays (e.g., serotonin transporters in rat brain tissues).

- Compare 2-methoxy derivatives (ortho-substitution) with para/meta analogs, as ortho-substituted methoxyamphetamines show reduced serotonin modulation .

Q. What experimental strategies resolve contradictions in reported metabolic stability data for this compound?

- Methodological Answer :

- Use standardized hepatocyte or microsomal assays with LC-MS/MS quantification to assess phase I/II metabolism.

- Control for species-specific differences (e.g., human vs. rodent CYP450 isoforms) and validate findings with isotopically labeled analogs .

Q. How can regioselective functionalization of the methoxymethyl group be achieved?

- Methodological Answer :

- Protect the amine group with Boc or Fmoc before introducing the methoxymethyl moiety via Mitsunobu or Ullmann coupling.

- Deprotect under mild acidic conditions (e.g., TFA for Boc) to retain structural integrity, as demonstrated in hydroxylamine derivatives .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer :

- Apply nonlinear regression models (e.g., Hill equation) to calculate EC/LC values.

- Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups, ensuring compliance with OECD guidelines for acute oral toxicity (H302 classification) .

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Methodological Answer :

- Replicate measurements using differential scanning calorimetry (DSC) for melting points and saturation shake-flask methods for solubility.

- Cross-reference with PubChem or NIST data to identify potential polymorphic forms or hydration states .

Safety and Compliance

Q. What waste disposal protocols are mandated for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.